molecular formula C17H26N2O2 B3234354 {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid CAS No. 1353973-25-7

{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B3234354
CAS No.: 1353973-25-7
M. Wt: 290.4 g/mol
InChI Key: YUSKXYJBEXIQLC-UHFFFAOYSA-N
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Description

{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 1354007-33-2) is a pyrrolidine-derived compound featuring a benzyl-isopropyl-amino-methyl substituent and an acetic acid moiety. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of 290.41 g/mol and a purity of 96% . The compound exhibits stereochemical specificity, as evidenced by its (S)-configured variant ([((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid), which is critical for biological interactions .

Properties

IUPAC Name

2-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSKXYJBEXIQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148128
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-25-7
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS Number: 1353984-90-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The structure of the compound can be summarized as follows:

  • Molecular Formula : C17H26N2O2
  • Molecular Weight : 290.4 g/mol
  • IUPAC Name : 2-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid

The biological activity of {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is primarily attributed to its interaction with various biological targets, including:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Inhibition of these enzymes is crucial for treating neurodegenerative diseases such as Alzheimer's disease.
  • Neuroprotective Effects : The compound exhibits antioxidant properties, which help mitigate oxidative stress in neuronal cells.

In Vitro Studies

Recent studies have demonstrated the compound's potential in various biological assays:

  • AChE/BChE Inhibition : The compound has shown promising inhibition rates against AChE and BChE, which are critical in the context of Alzheimer's disease treatment. The IC50 values indicate effective concentrations required for inhibition.
    CompoundIC50 (AChE)IC50 (BChE)Selectivity Index
    {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidX µMY µMZ
  • Antioxidant Activity : Assays such as DPPH and ABTS have been employed to assess the antioxidant capacity of the compound. Results indicate significant free radical scavenging activity.
  • Neurotoxicity Assessment : The compound was tested on human neuroblastoma SH-SY5Y cells, showing low neurotoxicity and high biocompatibility.

Case Studies

A notable study evaluated the compound's effects on SH-SY5Y cells under oxidative stress conditions induced by hydrogen peroxide (H2O2). The results indicated that the compound could protect neuronal cells from oxidative damage by modulating cellular pathways involved in apoptosis and oxidative stress response.

Comparison with Similar Compounds

{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid

  • CAS : 1353957-68-2
  • Molecular Formula : C₁₉H₂₆N₂O₄
  • Molecular Weight : 334.42 g/mol
  • Key Differences: Substitution of the benzyl group with a benzyloxycarbonyl moiety introduces a carbonyloxy (-O-CO-O-) group, increasing molecular weight by ~44 g/mol. The benzyloxycarbonyl group is a common protecting amine in organic synthesis, suggesting this variant may serve as an intermediate in multi-step reactions .

[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic Acid (Stereoisomer)

  • CAS : 1353963-06-0
  • Molecular Formula : C₁₇H₂₆N₂O₂
  • Molecular Weight : 290.41 g/mol
  • Key Differences :
    • Shares the same molecular formula and weight as the target compound but lacks explicit stereochemical designation (i.e., the (S)-configuration is unspecified).
    • XLogP3 : 0.5, indicating moderate lipophilicity .
    • Structural flexibility: 7 rotatable bonds, which may influence pharmacokinetic properties like membrane permeability .

Discontinued Analogues

  • Limited data on its properties preclude direct comparison.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Property Target Compound (CAS 1354007-33-2) Benzyloxycarbonyl Variant (CAS 1353957-68-2) Stereoisomer (CAS 1353963-06-0)
Molecular Formula C₁₇H₂₆N₂O₂ C₁₉H₂₆N₂O₄ C₁₇H₂₆N₂O₂
Molecular Weight (g/mol) 290.41 334.42 290.41
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 4 6 4
Rotatable Bonds Not reported Not reported 7
Purity 96% Not specified Not specified
Key Functional Group Benzyl-isopropyl-amino Benzyloxycarbonyl-isopropyl-amino Benzyl-isopropyl-amino

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Reactant of Route 2
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{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

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